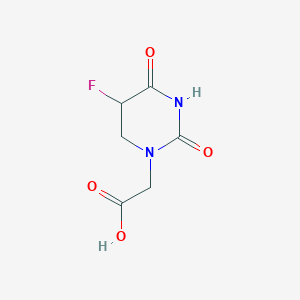
DL-3-phenyllactic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-3-phenyllactic Acid-d3: is a deuterated version of DL-3-phenyllactic Acid, which is an antimicrobial compound with broad-spectrum activity against both bacteria and fungi . The deuterated form is often used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-3-phenyllactic Acid can be synthesized through both chemical and biotechnological approaches. Chemically, it can be obtained by catalytic hydrogenation in the presence of Raney-Nickel catalyst or Palladium-Carbon alloy catalyst . these methods often involve extreme reaction conditions and can cause environmental pollution.
Industrial Production Methods: Biotechnological methods are preferred for industrial production due to their environmentally friendly nature. For instance, the fed-batch fermentation of Lactobacillus species with phenylpyruvic acid as the substrate can produce significant yields of DL-3-phenyllactic Acid . Another method involves the use of whole cells of Bacillus coagulans to convert phenylpyruvic acid to DL-3-phenyllactic Acid .
Análisis De Reacciones Químicas
Types of Reactions: DL-3-phenyllactic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using Raney-Nickel or Palladium-Carbon catalysts.
Substitution: It can undergo esterification reactions with alcohols in the presence of acid catalysts.
Major Products: The major products formed from these reactions include various esters, alcohols, and oxidized derivatives of DL-3-phenyllactic Acid .
Aplicaciones Científicas De Investigación
DL-3-phenyllactic Acid-d3 has a wide range of applications in scientific research:
Mecanismo De Acción
DL-3-phenyllactic Acid exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . The exact molecular targets and pathways involved include the inhibition of essential enzymes and interference with metabolic processes within the microbial cells .
Comparación Con Compuestos Similares
Lactic Acid: Another hydroxy acid with antimicrobial properties but lacks the phenyl group.
Phenylpyruvic Acid: A precursor in the biosynthesis of DL-3-phenyllactic Acid.
Hydrocinnamic Acid: Similar structure but differs in the position of the hydroxyl group.
Uniqueness: DL-3-phenyllactic Acid is unique due to its broad-spectrum antimicrobial activity and its ability to be used as a stable isotope-labeled compound in various research applications .
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
169.19 g/mol |
Nombre IUPAC |
2,3,3-trideuterio-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/i6D2,8D |
Clave InChI |
VOXXWSYKYCBWHO-OJYSAGIRSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC=CC=C1)C([2H])(C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


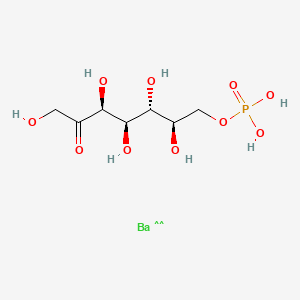
![(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)
![Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)
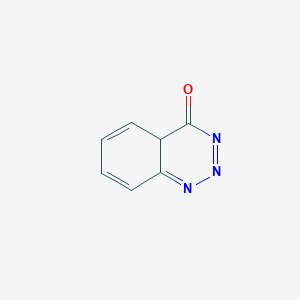
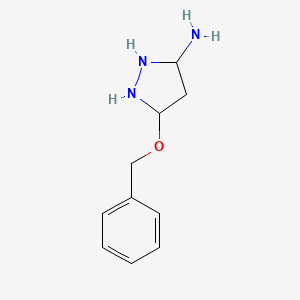


![3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)
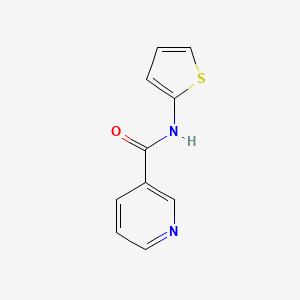
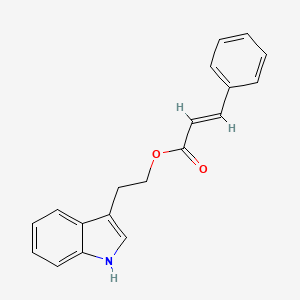
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)
